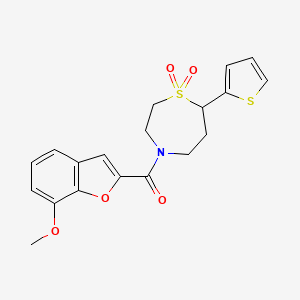
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and most importantly, its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features a thiazepane ring with dioxido and thiophene substituents, which contribute to its reactivity and biological activity. Its molecular formula is C15H15N1O5S2, and it has a complex structure that allows for various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing with appropriate solvents.
- Use of coupling agents to facilitate the formation of the thiazepane ring.
Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazepane derivatives. For instance, compounds similar to our target have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6g | Staphylococcus aureus | 0.00975 mg/mL |
| 7f | Pseudomonas aeruginosa | Low MIC observed |
| 7d | Enterococcus faecalis | Effective at low concentrations |
In vitro tests using methods like disk diffusion and microdilution have demonstrated that these compounds can outperform traditional antibiotics against resistant strains .
Anti-inflammatory Properties
Thiazepane derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that they may inhibit pathways involved in inflammation, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various research contexts. For example:
- Inhibition of cancer cell proliferation : Certain derivatives have shown efficacy in reducing the viability of cancer cells in vitro.
- Mechanisms of action : These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
Case Studies
Several studies have documented the biological activities of thiazepane derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various thiazepane derivatives against resistant bacterial strains. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial potency .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzothiazine derivatives, revealing their potential to act as non-steroidal anti-inflammatory drugs (NSAIDs) without the common side effects associated with traditional NSAIDs .
- Anticancer Investigations : Research demonstrated that certain thiazepane-based compounds could inhibit tumor growth in xenograft models, suggesting their potential for development into therapeutic agents .
属性
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-24-14-5-2-4-13-12-15(25-18(13)14)19(21)20-8-7-17(16-6-3-10-26-16)27(22,23)11-9-20/h2-6,10,12,17H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWHNRVJYOYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













